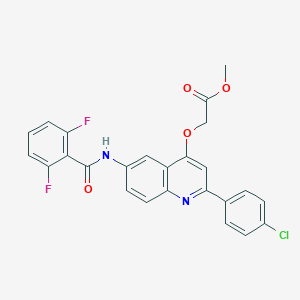

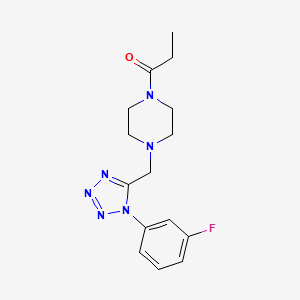

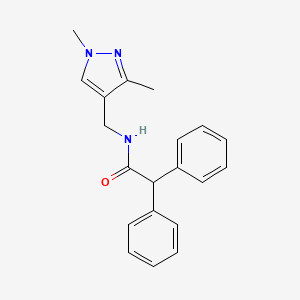

![molecular formula C14H13ClN2OS B2582233 4-chloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide CAS No. 303755-79-5](/img/structure/B2582233.png)

4-chloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-chloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide” is a chemical compound that has gained significant interest in scientific research due to its various biological activities. It belongs to a class of heterocyclic compounds known as thiophenes, which have diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of similar compounds often involves the Gewald reaction to synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring, followed by S_NAr reactions .Molecular Structure Analysis

The molecular formula of “4-chloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide” is C14H13ClN2OS. Further structural analysis can be performed using techniques like NMR spectroscopy .科学的研究の応用

Antitumor Activity

This compound has been studied for its potential in treating various types of cancer. The structure of benzothiazole derivatives has shown promise in inhibiting the growth of cancer cell lines. For instance, similar compounds have demonstrated cytotoxic potency against cervical and bladder cancer cell lines, with IC50 values in the low micromolar range . The ability to induce apoptosis in cancer cells is a significant aspect of antitumor agents, and derivatives of benzothiazole are being explored for this property .

Synthesis of Novel Derivatives

The benzothiazole ring system serves as a core structure for the synthesis of a wide range of novel derivatives. These derivatives are synthesized with the aim of identifying compounds with enhanced biological activity. The process often involves the reaction of intermediates with various acyl or sulfonyl chlorides, leading to a library of compounds with potential pharmacological applications .

Biological Agent Development

Metal complexes of benzothiazole derivatives have been prepared and tested as potential biological agents. These complexes, including those with Cu(II), Co(II), Ni(II), Zn(II), and Cd(II), have shown significant radical scavenging results and moderate to good anticancer activity against various cell lines. This highlights the compound’s role in the development of new therapeutic agents .

DPPH Radical Scavenging

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of compounds. Benzothiazole derivatives have been explored for their DPPH radical scavenging abilities, which is an important property for compounds that could be developed into antioxidant therapies .

Anti-inflammatory and Analgesic Properties

Some derivatives of benzothiazole have shown anti-inflammatory and analgesic activities. These properties are crucial for the development of new pain relief medications that could potentially have fewer side effects than current drugs like indomethacin and celecoxib .

Chemical Diversity for Therapeutic Agents

The benzothiazole moiety is known for its structural diversity, making it a suitable candidate for the discovery of novel therapeutic agents. Compounds containing this structure have been applied in a wide range of biological activities, including antiviral, antimicrobial, anticonvulsant, antimalarial, anti-tubercular, anthelmintic, analgesic, anti-diabetic, fungicidal, and anti-inflammatory activities .

将来の方向性

The future directions for “4-chloro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide” could involve further optimization to develop new chemopreventive and chemotherapeutic agents against various types of cancer cell lines . Additionally, more in-depth studies could be conducted to understand its potential as a possible enzyme inhibitor .

特性

IUPAC Name |

4-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2OS/c15-10-7-5-9(6-8-10)13(18)17-14-16-11-3-1-2-4-12(11)19-14/h5-8H,1-4H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMELJOZDKQWMQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

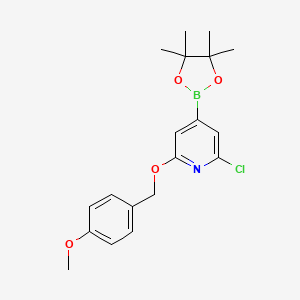

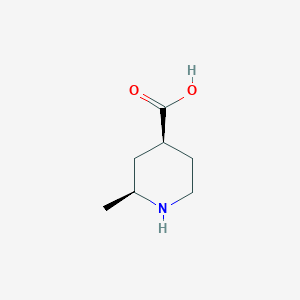

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2582150.png)

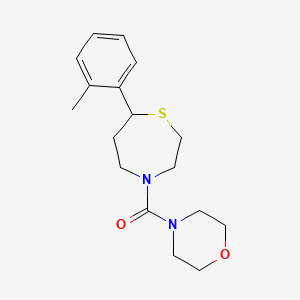

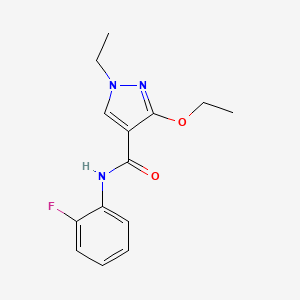

![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2582158.png)

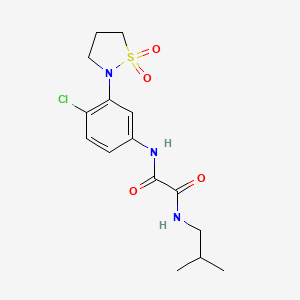

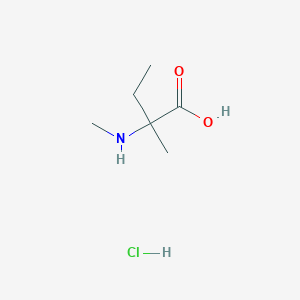

![4-(N,N-dimethylsulfamoyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2582165.png)

![Tert-butyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B2582173.png)